[1,1':2',1''-Terphenyl]-4-carboxylic acid
Overview
Description
[1,1’2’,1’'-Terphenyl]-4-carboxylic acid: is an aromatic compound with a complex structure consisting of three benzene rings connected linearly. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid typically involves the reaction of terphenyl derivatives with carboxylating agents. One common method includes the use of Grignard reagents followed by carbonation to introduce the carboxylic acid group. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid may involve catalytic processes that enhance the efficiency and scalability of the synthesis. These methods often utilize advanced catalysts and continuous flow reactors to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group into an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents like halogens or nitro groups using reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Halogens, nitrating mixtures, under controlled temperatures and often in the presence of catalysts.
Major Products:
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, partially reduced aromatic compounds.
Substitution: Halogenated or nitrated terphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid are explored for their potential as bioactive compounds. These derivatives can interact with biological macromolecules, making them candidates for drug development and biochemical studies.
Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in pharmaceutical research.
Industry: Industrially, [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the durability and performance of these materials.
Mechanism of Action
The mechanism of action of [1,1’:2’,1’'-Terphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signaling cascades, such as the NF-κB or MAPK pathways, which are crucial in inflammation and cell proliferation .
Comparison with Similar Compounds
- 1,2,4-Triphenylbenzene
- 1,3,4-Triphenylbenzene
- 1,1’:4’,1’'-Terphenyl
Comparison: The carboxylic acid group enhances its solubility in polar solvents and provides a functional handle for further chemical modifications .
Properties
IUPAC Name |
4-(2-phenylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDIPZNYJRRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270249 | |
Record name | [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-81-5 | |
Record name | [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5737-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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